4-Bromo-2-fluoro-5-isopropoxybenzamide
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Overview
Description
4-Bromo-2-fluoro-5-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzamide derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-isopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-5-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It serves as a probe in biological assays to study the interactions of small molecules with biological targets.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzamide: Similar in structure but lacks the isopropoxy group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of an isopropoxy group.
4-Bromo-2-fluorobenzoic acid: Similar core structure but with a carboxylic acid group.
Uniqueness
4-Bromo-2-fluoro-5-isopropoxybenzamide is unique due to the combination of bromine, fluorine, and isopropoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-5(2)15-9-3-6(10(13)14)8(12)4-7(9)11/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
AEGNBNXCVBLQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(=O)N)F)Br |
Origin of Product |
United States |
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